molecular formula C20H20ClN5O B12246609 1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

Cat. No.: B12246609
M. Wt: 381.9 g/mol
InChI Key: WVSUCCNHQPNPHG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperidine ring, a triazolopyridazine moiety, and a chlorobenzoyl group. The presence of these functional groups makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like alkyl or halogen groups.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity. Additionally, it can modulate GABA receptors, affecting neurotransmission in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzoyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H20ClN5O/c21-16-5-3-15(4-6-16)20(27)25-11-9-14(10-12-25)19-23-22-18-8-7-17(13-1-2-13)24-26(18)19/h3-8,13-14H,1-2,9-12H2

InChI Key

WVSUCCNHQPNPHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)C=C2

Origin of Product

United States

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